molecular formula C14H19N3O3 B14835026 4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide

4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide

Cat. No.: B14835026
M. Wt: 277.32 g/mol
InChI Key: RPNJZWFJCLHUTP-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide is a complex organic compound with the molecular formula C13H17N3O3. This compound features a pyridine ring substituted with cyclopropoxy and tetramethyl groups, making it a unique structure in the realm of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include cyclopropyl bromide, methyl iodide, and pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-diamine
  • 4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide

Uniqueness

4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide is unique due to its specific substitution pattern and the presence of both cyclopropoxy and tetramethyl groups. This unique structure imparts distinct chemical and biological properties, differentiating it from similar compounds .

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

4-cyclopropyloxy-2-N,2-N,5-N,5-N-tetramethylpyridine-2,5-dicarboxamide

InChI

InChI=1S/C14H19N3O3/c1-16(2)13(18)10-8-15-11(14(19)17(3)4)7-12(10)20-9-5-6-9/h7-9H,5-6H2,1-4H3

InChI Key

RPNJZWFJCLHUTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)C(=O)N(C)C

Origin of Product

United States

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